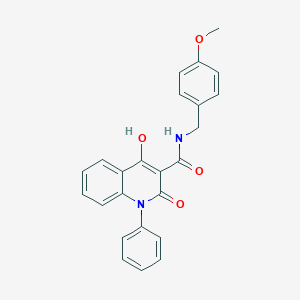

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

4-Hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a phenyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 4-methoxybenzyl group. This structural motif places the heterocycle, carboxamide, and substituents in a planar conformation, as observed in analogous compounds . The 4-methoxybenzyl group enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to simpler alkyl or aryl substituents.

Quinoline-3-carboxamides are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. Modifications at the carboxamide nitrogen (N3), quinoline core (positions 1, 4, 5, 6, 7), and substituent electronic profiles (e.g., methoxy vs. trifluoromethyl) significantly alter target selectivity and potency .

Properties

IUPAC Name |

4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-30-18-13-11-16(12-14-18)15-25-23(28)21-22(27)19-9-5-6-10-20(19)26(24(21)29)17-7-3-2-4-8-17/h2-14,27H,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKSSLCLHKQQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the quinoline core can be reduced to form dihydroquinolines.

Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinones, dihydroquinolines, and substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds in the quinoline family exhibit significant biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as the inhibition of extracellular signal-regulated kinases (ERK1/2) in the MAP kinase pathway.

- Antimicrobial Properties : Studies suggest that derivatives of this compound can exhibit antimicrobial effects, making them valuable in the development of new antibiotics.

Medicinal Chemistry

The compound serves as a scaffold for the synthesis of novel drugs. Its structural modifications can lead to enhanced biological activity or altered pharmacokinetic properties. For instance, variations in substituents can optimize its efficacy against specific cancer types or pathogens.

Drug Development

The compound's ability to inhibit key signaling pathways involved in cell proliferation positions it as a candidate for developing targeted cancer therapies. Research has demonstrated its potential to act against various cancer cell lines, suggesting its utility in oncology .

Enzyme Inhibition Studies

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has been utilized in studies investigating enzyme inhibition mechanisms. By interacting with specific enzymes, it may provide insights into drug design for conditions where enzyme activity is dysregulated .

Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

- Cancer Cell Lines : In vitro studies have shown that the compound exhibits cytotoxic effects on multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Testing : The compound has been tested against several bacterial strains, demonstrating significant inhibition of growth, which suggests its potential as an antimicrobial agent .

- Mechanistic Studies : Research focusing on the interaction of this compound with specific protein targets has revealed insights into its mechanism of action, particularly concerning its role in modulating signaling pathways critical for cell survival and proliferation .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Carboxamide Nitrogen (N3) Modifications

- This contrasts with roquinimex, where the N3 phenyl group lacks electron-donating substituents, contributing to reduced metabolic stability .

- 4-Trifluoromethylphenyl (Tasquinimod) : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing binding to histone deacetylase (HDAC)-related targets and improving oral bioavailability .

- Aliphatic Substituents (e.g., 2-methylcyclohexyl) : Bulky aliphatic groups reduce crystallinity and improve solubility, as seen in the 49% yield synthesis of the 2-methylcyclohexyl analogue .

Quinoline Core Modifications

Methoxy vs. Trifluoromethyl Substituents

- The 4-methoxybenzyl group in the target compound may offer a balance between lipophilicity and metabolic stability, whereas tasquinimod ’s 4-trifluoromethylphenyl group improves target affinity but increases molecular weight and logP (predicted >4.0) .

Biological Activity

4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core with a hydroxy group at the 4-position, a methoxybenzyl substituent, and a carboxamide group. Its chemical formula is , and it has a molecular weight of 396.43 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives. For instance, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide demonstrated significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells. The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Case Study:

In vivo experiments showed that administration of derivative 13a significantly improved symptoms in LPS-induced acute lung injury (ALI) models in mice. It reduced pulmonary edema and macrophage infiltration while promoting survival rates in sepsis models .

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. The synthesized compounds from the 4-hydroxy-2-oxo-1,2-dihydroquinoline series exhibited moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) assays indicated promising results against opportunistic infections .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | P. aeruginosa | 64 |

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored, particularly against HIV. Compounds designed with modifications to the amide group have shown activity in blocking HIV replication processes. However, significant integrase inhibitory activities were observed only at higher concentrations (≥100 µM) in some studies .

The biological activities of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can be attributed to several mechanisms:

- Inhibition of Cytokine Release : By modulating inflammatory pathways such as NF-κB.

- Disruption of Bacterial Cell Wall Synthesis : Similar to other known antibacterial agents.

- Interference with Viral Replication : Targeting specific viral enzymes involved in replication.

Pharmacokinetics

The pharmacokinetic profile of related quinoline derivatives indicates favorable absorption and distribution characteristics. For example, derivative 13a exhibited a half-life () of approximately 11.8 hours with a bioavailability () value of 36.3%, suggesting potential for therapeutic use in chronic conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and triethylamine (TEA) as activators. For example, 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives are synthesized by reacting the carboxylic acid precursor (1 mol) with an amine (1.5 mol) in the presence of HBTU (1.1 mol) and TEA under mild conditions (0°C to room temperature, 12 hours) . Optimization may involve adjusting solvent systems (e.g., DMF or acetonitrile) and purification via column chromatography.

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Structural confirmation typically combines single-crystal X-ray diffraction (SC-XRD), NMR, and mass spectrometry. SC-XRD analysis (e.g., using SHELX software ) resolves the crystal lattice, bond angles, and substituent orientation. For example, related quinoline-carboxamides have been characterized with R factors <0.05, confirming precise molecular geometry . NMR (¹H/¹³C) identifies proton environments, such as methoxybenzyl (-OCH₃) and phenyl protons, while high-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What experimental conditions are critical for maintaining compound stability during biological assays?

- Methodological Answer : Stability is ensured by storing the compound in inert, anhydrous environments (argon atmosphere, desiccants) at -20°C. Solubility in DMSO (≤10 mg/mL) is preferred for in vitro assays, with pH adjustments (e.g., phosphate-buffered saline) to prevent hydrolysis of the carboxamide group. UV-Vis spectroscopy monitors degradation under varying temperatures and light exposure .

Advanced Research Questions

Q. How does this compound interact with DNA, and what methodologies quantify its binding affinity?

- Methodological Answer : DNA interaction is studied via absorption titration (hypochromism/shift in λmax) and fluorescence quenching assays using calf thymus DNA (CT-DNA). Intercalation is confirmed by calculating binding constants (Kb ~10⁴–10⁵ M⁻¹) and performing ethidium bromide displacement assays. Gel electrophoresis (e.g., pBR322 plasmid cleavage) further elucidates mechanistic pathways (oxidative vs. hydrolytic) .

Q. What role do substituents (e.g., 4-methoxybenzyl, phenyl) play in modulating bioactivity?

- Methodological Answer : Substituent effects are analyzed via comparative SAR studies. For instance, N-(4-methoxybenzyl) groups enhance lipophilicity (logP calculations), improving membrane permeability in cytotoxicity assays. Phenyl rings at position 1 may stabilize π-π stacking with protein targets (e.g., BSA binding studied via synchronous fluorescence spectroscopy). Computational modeling (docking, DFT) predicts substituent contributions to binding energy .

Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across cell lines) be resolved?

- Methodological Answer : Contradictions arise from assay variability (e.g., MTT vs. SRB methods) or cell line-specific uptake. Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers, caspase-3 activation). Statistical tools (ANOVA, Grubbs’ test) identify outliers, while proteomic profiling clarifies mechanism heterogeneity .

Methodological Notes

- Crystallography : SHELX software (e.g., SHELXL-2018) refines X-ray data, with disorder modeling for flexible substituents .

- DNA Binding : Use Scatchard plots for binding constant calculations and circular dichroism (CD) to detect conformational changes in DNA .

- Antioxidant Assays : Employ DPPH/ABTS radical scavenging assays with IC50 comparisons to ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.